4-Acetylbenzonitrile

Vue d'ensemble

Description

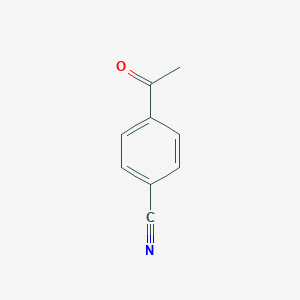

4-Acetylbenzonitrile (CAS: 1443-80-7) is a white to pale yellow crystalline powder with dual functional groups: a nitrile (-CN) and an acetyl (-COCH₃) moiety at the para position of the benzene ring. It is industrially significant as a precursor for synthesizing pharmaceuticals, including imidazole derivatives, antimalarial isonitriles, anesthetics, and antihistamines . Key physical properties include a molecular weight of 145.16 g/mol and stability under standard storage conditions (room temperature, protected from light in high-density polyethylene containers) . Its synthesis often involves catalytic methods, such as the oxidation of 4-acetylbenzaldehyde (88% yield via Cu(OAc)₂ catalysis) or palladium-catalyzed cyanation of diazonium salts (60% yield) .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Acetylbenzonitrile can be synthesized from 4-ethynylbenzonitrile using a gold catalyst [(IPr)AuCl] in methanol and water. The reaction is carried out at 110°C for 6 hours, followed by purification through column chromatography using petroleum ether and ethyl acetate as eluents . The yield of this reaction is approximately 92%.

Industrial Production Methods

In industrial settings, this compound is produced through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified and crystallized to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetylbenzonitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.

Major Products

Oxidation: 4-Cyanobenzoic acid.

Reduction: 4-Aminobenzonitrile or 4-Hydroxybenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis Applications

4-Acetylbenzonitrile serves as a versatile intermediate in organic synthesis, particularly in the production of various chemical compounds:

- Imidazole Derivatives : It has been employed in synthesizing imidazole derivatives, which are important in medicinal chemistry due to their biological activities .

- Antimalarial Compounds : The compound is used in preparing antimalarial isonitriles, contributing to the development of new therapeutic agents against malaria .

- Pharmaceutical Intermediates : It is a crucial raw material for manufacturing industrial organic chemicals and active pharmaceutical ingredients (APIs), such as anesthetic agents and anti-allergic medications .

Recent studies have highlighted the biological significance of this compound derivatives:

- Ewing's Sarcoma Treatment : A study focused on the structure-activity relationship (SAR) of compounds derived from this compound showed promising results in inhibiting EWS-FLI1, a fusion protein implicated in Ewing's sarcoma. The modifications at the para-position of the phenyl ring significantly influenced the inhibitory activity, suggesting potential for developing targeted cancer therapies .

- Binding Affinity Studies : Research involving biotinylated analogues of this compound demonstrated its capability to bind to target proteins, which can be utilized for screening novel inhibitors against specific biological pathways .

Green Chemistry and Safety

This compound is recognized for its greener alternative characteristics, including:

- Atom Economy : The synthesis processes involving this compound often exhibit high atom economy, minimizing waste.

- Safety Profile : Classified as a non-hazardous substance, it can be safely handled and transported, making it suitable for various industrial applications .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for imidazole derivatives and other organic compounds |

| Pharmaceutical Development | Raw material for APIs including anesthetics and anti-allergic agents |

| Antimalarial Drug Synthesis | Used in preparing antimalarial isonitriles |

| Cancer Research | Potential inhibitors for Ewing's sarcoma through SAR studies |

| Green Chemistry | High atom economy and non-hazardous classification |

Mécanisme D'action

The mechanism of action of 4-Acetylbenzonitrile depends on its application. In the synthesis of pharmaceutical compounds, it acts as a key intermediate that undergoes various chemical transformations. Its molecular targets and pathways are specific to the final product being synthesized.

Comparaison Avec Des Composés Similaires

4-Acetylbenzonitrile belongs to the benzonitrile family, characterized by a nitrile-substituted aromatic ring. Below, it is compared structurally and functionally with related compounds:

Substituted Benzonitriles

4-Cyanoacetophenone (4-CAP)

- Structure : Similar to this compound but replaces the nitrile with a ketone (-COCH₃).

- Reactivity: Lacks the nitrile group, limiting its utility in cyano-specific reactions (e.g., amidoxime formation). In contrast, this compound participates in dual-functional group transformations, such as Claisen condensation to yield p-cyanobenzoylpyruvic esters .

- Applications : Primarily used in polymer chemistry, whereas this compound is leveraged in medicinal chemistry for chalcone hybrids (e.g., anti-ovarian cancer agents) .

4-Nitrobenzonitrile

- Electron-Withdrawing Effects: The nitro (-NO₂) group is a stronger electron-withdrawing group than acetyl, making 4-nitrobenzonitrile less reactive in nucleophilic aromatic substitutions.

- Synthetic Utility : this compound achieves higher yields (82%) in visible-light photocatalysis compared to nitro-substituted analogs, which often require harsher conditions .

Chalcone Precursors

Chalcones (α,β-unsaturated ketones) derived from this compound exhibit distinct properties compared to other acetophenone derivatives:

Key Findings :

- The nitrile group in this compound-derived chalcones enhances electron-deficient character, improving binding to cellular targets (e.g., tubulin) .

- Higher yields (55–85%) are achieved compared to analogs without nitrile substituents, attributed to the acetyl group’s activation effect in Claisen-Schmidt condensations .

Nitrile-Containing Heterocycles

Oxadiazole Hybrids

This compound forms 1,2,4-oxadiazoles via amidoxime intermediates, but competing reactions (e.g., oxime formation) complicate synthesis compared to simpler nitriles like benzonitrile . For example:

- 4-Acetylbenzamidoxime : Yields a mixture of oxadiazoles (16a, 16i) and dimeric byproducts (17ai) due to the acetyl group’s susceptibility to nucleophilic attack .

- Benzonitrile Derivatives : Generate single oxadiazole products with >90% purity under identical conditions .

Enzymatic Reactivity

In biocatalytic reductions, this compound shows lower activity compared to halogenated analogs:

| Substrate | Product | Conversion (%) | Specific Activity (U/mg) |

|---|---|---|---|

| This compound | 4-(1-Hydroxyethyl)benzonitrile | 0 | 186 |

| 4-Bromoacetophenone | 1-(4-Bromophenyl)ethanol | 100 | 130 |

Mechanistic Insight: The nitrile group likely sterically hinders enzyme binding in S-1-(4-hydroxyphenyl)-ethanol dehydrogenase, whereas bromine’s smaller size permits full conversion .

Activité Biologique

4-Acetylbenzonitrile, a compound with the chemical formula CHNO, has garnered attention in recent years for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, biological assays, and significant research findings.

Synthesis of this compound

This compound can be synthesized through various methods, including the reaction of benzonitrile with acetyl chloride in the presence of a base. The general synthetic route involves:

- Starting Materials : Benzonitrile and acetyl chloride.

- Reaction Conditions : The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

- Yield : The yield of this compound can vary based on reaction conditions but is often reported to be around 67% in optimized conditions .

Antioxidant Activity

Recent studies have evaluated the antioxidant properties of this compound. In vitro assays demonstrated that it exhibits considerable antioxidant activity, with a reported IC value indicating its efficacy in scavenging free radicals. Comparative studies showed that its antioxidant capacity is significant when benchmarked against other known antioxidants .

Anticancer Activity

The anticancer potential of this compound has been investigated using various cancer cell lines. Notably, it has shown cell growth inhibition against several carcinoma cell lines:

- MCF-7 (Breast cancer) : IC = 178.08 ± 6.24 µg/mL

- A-549 (Lung cancer) : IC = 119.84 ± 4.98 µg/mL

These results indicate that this compound possesses promising anticancer properties, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been tested for antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values suggest that it exhibits notable antibacterial and antifungal activities:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 200 |

| Candida albicans | 300 |

These findings underscore its potential as a broad-spectrum antimicrobial agent .

Case Studies and Research Findings

Several research studies have explored the biological activities of this compound:

- Antioxidant and Anticancer Studies : A study published in the Journal of Biological Chemistry highlighted the compound's ability to inhibit oxidative stress markers and promote apoptosis in cancer cells .

- Antimicrobial Evaluation : Research conducted at a university laboratory demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory effects of this compound, where it was found to reduce inflammation significantly compared to control groups treated with standard anti-inflammatory drugs like diclofenac .

Q & A

Q. Basic: What experimental methods are recommended for characterizing 4-acetylbenzonitrile, and how do spectral data aid in confirming its purity?

Answer:

Key characterization techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Compare observed and NMR peaks with literature values (e.g., : δ 8.05 ppm (d, 2H), 7.78 ppm (d, 2H), 2.65 ppm (s, 3H); : δ 196.6, 139.9, 132.5 ppm) .

- Melting Point Analysis : Validate against the reported range of 56–59°C .

- Mass Spectrometry : Confirm molecular weight (145.16 g/mol) and fragmentation patterns.

- Fourier-Transform Infrared (FT-IR) Spectroscopy : Identify functional groups (e.g., nitrile C≡N stretch at ~2220 cm, acetyl C=O stretch at ~1680 cm).

Methodological Note: Always cross-validate with synthetic intermediates (e.g., chalcone derivatives) to rule out side products .

Q. Basic: How can researchers optimize synthetic yields of this compound derivatives, such as 4-cyano-α-methylstyrene?

Answer:

From the synthesis of 4-cyano-α-methylstyrene (47% yield) :

- Stoichiometry : Use 1.5 equivalents of methyltriphenylphosphonium bromide and n-BuLi relative to this compound.

- Purification : Silica gel chromatography with 10% diethyl ether/hexanes resolves unreacted starting materials.

- Troubleshooting : Low yields may arise from incomplete Wittig reaction—monitor by TLC and increase reaction time or temperature.

Q. Advanced: What mechanistic insights govern the reactivity of this compound in anti-inflammatory scaffold synthesis?

Answer:

In the synthesis of pyrazoline probes :

- Kinetic vs. Thermodynamic Control : Acetyl and nitrile groups influence regioselectivity during chalcone condensation.

- Electrophilic Reactivity : The acetyl group activates the benzene ring for electrophilic substitution, while the nitrile group stabilizes intermediates via resonance.

- Methodological Validation : Use DFT calculations (e.g., Gaussian software) to model transition states and compare with experimental NMR coupling constants .

Q. Advanced: How can researchers design photophysical probes using this compound derivatives, and what analytical techniques are critical?

Answer:

For pyrazoline-based fluorescent probes :

- Design Strategy : Introduce electron-withdrawing groups (e.g., nitrile) to enhance Stokes shift and quantum yield.

- Analytical Workflow :

Q. Safety: What hazards are associated with this compound, and how can exposure risks be mitigated in lab settings?

Answer:

Based on safety data for analogous nitriles :

- Hazards : Skin/eye irritation, respiratory distress from dust inhalation.

- Mitigation :

- Use fume hoods for synthesis and handling.

- Wear nitrile gloves, safety goggles, and lab coats.

- Avoid open flames (decomposition releases toxic HCN and NO) .

- Emergency Protocols : Flush eyes with water for 15 minutes; seek medical attention for persistent symptoms .

Q. Data Analysis: How should researchers resolve contradictions in observed vs. predicted reactivity of this compound?

Answer:

- Hypothesis Testing : Replicate experiments under controlled conditions (e.g., inert atmosphere, anhydrous solvents).

- Statistical Validation : Apply t-tests or ANOVA to compare yields or reaction rates across trials .

- Literature Comparison : Cross-reference with analogous systems (e.g., 4-methoxybenzonitrile’s electronic effects) .

Q. Advanced: What computational tools are suitable for modeling this compound’s electronic properties and reaction pathways?

Answer:

- Software : Use Gaussian (DFT), ADF (band structure), or ChemDraw (molecular orbital visualization).

- Parameters : Optimize geometry at B3LYP/6-31G(d) level; calculate HOMO-LUMO gaps to predict nucleophilic/electrophilic sites .

- Validation : Compare computed IR spectra with experimental data to refine force fields .

Propriétés

IUPAC Name |

4-acetylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPHXWGWBKZSJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162668 | |

| Record name | 4'-Cyanoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443-80-7 | |

| Record name | 4-Acetylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443-80-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Cyanoacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001443807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Cyanoacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-cyanoacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.